(2-Bromoethyl)cyclohexane (2-Bromoethyl)cyclohexane 1-Bromo-2-cyclohexylethane is a halogenated hydrocarbon. Reaction of 1-bromo-2-cyclohexylethane with pillararene has been investigated.

Brand Name: Vulcanchem
CAS No.: 1647-26-3
VCID: VC20845243
InChI: InChI=1S/C8H15Br/c9-7-6-8-4-2-1-3-5-8/h8H,1-7H2
SMILES: C1CCC(CC1)CCBr
Molecular Formula: C8H15Br
Molecular Weight: 191.11 g/mol

(2-Bromoethyl)cyclohexane

CAS No.: 1647-26-3

Cat. No.: VC20845243

Molecular Formula: C8H15Br

Molecular Weight: 191.11 g/mol

* For research use only. Not for human or veterinary use.

(2-Bromoethyl)cyclohexane - 1647-26-3

Specification

CAS No. 1647-26-3
Molecular Formula C8H15Br
Molecular Weight 191.11 g/mol
IUPAC Name 2-bromoethylcyclohexane
Standard InChI InChI=1S/C8H15Br/c9-7-6-8-4-2-1-3-5-8/h8H,1-7H2
Standard InChI Key JRQAAYVLPPGEHT-UHFFFAOYSA-N
SMILES C1CCC(CC1)CCBr
Canonical SMILES C1CCC(CC1)CCBr
Boiling Point 212.0 °C
Melting Point -57.0 °C

Introduction

PropertyValueReference
Molecular FormulaC8H15Br
Molecular Weight191.11-191.12 g/mol
CAS Number1647-26-3
EINECS Number216-712-1
Hydrogen Acceptors0
Hydrogen Donors0
Aromatic Rings0
Rotatable Bonds2

Physical and Chemical Properties

The physical properties of (2-Bromoethyl)cyclohexane are characteristic of medium-sized brominated aliphatic compounds. Its boiling point is reported as 212°C at standard pressure (760 mmHg), while at reduced pressure (6 mmHg), it boils at 70-71°C, making it suitable for vacuum distillation during purification processes . The compound's melting point is approximately 57°C, indicating it exists as a liquid at room temperature with a moderate temperature range before solidification . These thermal properties are important considerations for handling, storage, and utilization in chemical processes. The density of (2-Bromoethyl)cyclohexane is 1.221 g/cm³, making it denser than water, which is typical for brominated organic compounds due to the high atomic weight of bromine . This property has implications for liquid-liquid extractions and phase separations in chemical procedures involving this compound.

The optical properties of (2-Bromoethyl)cyclohexane include a refractive index of 1.4900, which can be used as a quality control parameter during synthesis and purification . The flash point of the compound ranges between 81.6°C and 96°C (204°F) according to different sources, which classifies it as a combustible liquid requiring appropriate safety measures during handling and storage . The variation in reported flash point values may be attributed to differences in testing methods or sample purity. Since the compound contains a bromine atom, it exhibits a characteristic halogen reactivity profile, particularly in nucleophilic substitution reactions where the bromine serves as an excellent leaving group.

The chemical behavior of (2-Bromoethyl)cyclohexane is largely dictated by the bromoethyl functional group attached to the cyclohexane ring. The primary bromide functionality makes it particularly susceptible to nucleophilic substitution reactions, especially SN2 type mechanisms. In these reactions, nucleophiles attack the carbon atom bearing the bromine, displacing the bromide ion and forming new carbon-nucleophile bonds. This reactivity pattern makes the compound valuable as an alkylating agent in organic synthesis. The cyclohexane portion of the molecule contributes hydrophobicity and steric effects that can influence reaction rates and selectivity in various chemical transformations.

Synthesis and Production Methods

The synthesis of (2-Bromoethyl)cyclohexane can be accomplished through several established methodologies, with the most common approach being the bromination of ethylcyclohexane. According to the search results, one prominent method involves the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the brominating agent . This radical-mediated bromination typically occurs at the allylic or benzylic position, but in the case of ethylcyclohexane, the reaction conditions can be adjusted to favor bromination at the terminal carbon of the ethyl group. The reaction proceeds through a radical mechanism initiated by light or a radical initiator such as azobisisobutyronitrile (AIBN) or peroxides. This synthetic approach offers advantages in terms of selectivity and mild reaction conditions, making it suitable for laboratory-scale preparations.

Alternative synthetic routes may involve the reduction of appropriate precursors or the functionalization of cyclohexylethanol derivatives. For instance, the treatment of 2-cyclohexylethanol with phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) can lead to the substitution of the hydroxyl group with bromine, yielding (2-Bromoethyl)cyclohexane. This approach leverages the good leaving group ability of activated alcohols in the presence of brominating agents. Another potential route could involve the addition of hydrogen bromide (HBr) to vinylcyclohexane, following Markovnikov's rule to yield the desired bromoethyl derivative. The choice of synthetic method often depends on the availability of starting materials, desired scale of production, and specific requirements regarding purity and yield.

Industrial production of (2-Bromoethyl)cyclohexane likely employs similar chemical principles but optimized for larger scales with considerations for efficiency, safety, and environmental impact. Continuous flow reactors might be utilized to ensure controlled addition of reagents and temperature management, particularly important for exothermic bromination reactions. The purification of the final product typically involves distillation techniques, taking advantage of the compound's boiling point properties. At reduced pressure (6 mmHg), (2-Bromoethyl)cyclohexane distills at 70-71°C, allowing for effective separation from reaction byproducts and unreacted starting materials . Quality control measures would include verification of physical properties such as refractive index, density, and spectroscopic analysis to ensure the purity of the final product.

Reaction Mechanisms

The bromination of ethylcyclohexane to form (2-Bromoethyl)cyclohexane via the Wohl-Ziegler reaction proceeds through a radical mechanism that can be detailed in several steps. Initially, the reaction begins with the homolytic cleavage of N-Bromosuccinimide, generating bromine radicals in situ. These bromine radicals then abstract hydrogen atoms from the ethyl group of ethylcyclohexane, preferentially from the terminal carbon position due to steric factors. This hydrogen abstraction creates a carbon-centered radical that subsequently reacts with another molecule of N-Bromosuccinimide or a bromine radical to form the carbon-bromine bond, yielding the desired (2-Bromoethyl)cyclohexane product. This radical chain mechanism continues until the reagents are consumed or the reaction is quenched.

The selectivity of this bromination process is influenced by several factors including steric hindrance, radical stability, and reaction conditions. The terminal carbon of the ethyl group is generally more accessible than positions within the cyclohexane ring, leading to preferential bromination at this site. Additionally, the reaction conditions, such as solvent choice, temperature, and light exposure, can be optimized to enhance selectivity toward the desired product while minimizing side reactions such as multiple brominations or ring bromination. Understanding these mechanistic details is crucial for developing efficient and selective synthetic protocols for (2-Bromoethyl)cyclohexane production.

Applications and Usage

(2-Bromoethyl)cyclohexane finds significant applications as a versatile synthetic intermediate in organic chemistry and pharmaceutical research. The search results indicate that this compound plays a role in the development of carbon-11 labeled compounds for positron emission tomography (PET) imaging, particularly in breast cancer research. The bromoethyl functionality serves as a reactive handle for introducing the cyclohexylethyl moiety into more complex molecular structures, facilitating the synthesis of radioactive tracers with specific binding properties for diagnostic imaging applications. This application showcases the compound's importance in modern medical imaging technology development and cancer research.

In the field of medicinal chemistry, (2-Bromoethyl)cyclohexane has been utilized in the synthesis of bioactive compounds. According to the search results, it has been employed in Williamson ether synthesis conditions to prepare 4-(2-cyclohexylethoxy)benzaldehyde, which subsequently serves as an intermediate in the synthesis of compounds like CPK2 . This synthetic pathway involves the reaction of 4-hydroxybenzaldehyde with (2-Bromoethyl)cyclohexane under basic conditions, resulting in the formation of an ether linkage. The resulting benzaldehyde derivative then undergoes reductive amination with L-tryptophan methyl ester, followed by N-benzylation to yield the final CPK2 compound. This multi-step synthetic sequence highlights the utility of (2-Bromoethyl)cyclohexane in constructing complex molecular architectures with potential biological activities.

Chemical Reactions

The chemical reactivity of (2-Bromoethyl)cyclohexane is predominantly centered around the bromine atom, which serves as an excellent leaving group in various nucleophilic substitution reactions. The primary bromide functionality typically undergoes SN2-type reactions, where nucleophiles attack the carbon atom bearing the bromine from the side opposite to the carbon-bromine bond, resulting in inversion of configuration at that carbon center. Common nucleophiles that can participate in these substitution reactions include hydroxide (forming alcohols), alkoxides (forming ethers), amines (forming amines), cyanide (forming nitriles), and thiolates (forming thioethers). These transformations allow for the versatile functionalization of the ethyl chain while preserving the cyclohexane ring structure.

Elimination reactions represent another important category of transformations that (2-Bromoethyl)cyclohexane can undergo, particularly in the presence of strong bases. When treated with bases such as potassium hydroxide or sodium ethoxide, the compound can undergo dehydrohalogenation to form an alkene, specifically vinylcyclohexane. This elimination occurs through an E2 mechanism, where the base abstracts a proton from the β-carbon (adjacent to the carbon bearing the bromine), concurrent with the departure of the bromide ion. The regioselectivity of the elimination can be influenced by reaction conditions, with higher temperatures generally favoring elimination over substitution. This reaction pathway provides access to unsaturated derivatives that can serve as substrates for further functionalization through addition reactions.

Reduction reactions offer yet another avenue for transforming (2-Bromoethyl)cyclohexane into different chemical entities. Treatment with reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium metal can result in the replacement of the bromine atom with hydrogen, yielding ethylcyclohexane. Alternatively, reaction with magnesium metal in ethereal solvents can generate the corresponding Grignard reagent, cyclohexylethylmagnesium bromide, which serves as a versatile organometallic nucleophile for carbon-carbon bond formation reactions. The Grignard reagent can react with carbonyl compounds, carbon dioxide, or undergo coupling reactions in the presence of transition metal catalysts, highlighting the utility of (2-Bromoethyl)cyclohexane as a precursor to organometallic reagents.

Williamson Ether Synthesis

The Williamson ether synthesis represents one of the most significant applications of (2-Bromoethyl)cyclohexane in organic synthesis, as evidenced by its use in the preparation of 4-(2-cyclohexylethoxy)benzaldehyde . This reaction involves the nucleophilic substitution of the bromine atom by an alkoxide or phenoxide ion, resulting in the formation of an ether linkage. In the specific example from the search results, 4-hydroxybenzaldehyde was likely deprotonated to form a phenoxide ion, which subsequently attacked the carbon bearing the bromine in (2-Bromoethyl)cyclohexane, displacing bromide and forming the ether product. This reaction typically requires basic conditions to generate the alkoxide nucleophile and may employ polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance the nucleophilicity of the alkoxide species.

The Williamson ether synthesis using (2-Bromoethyl)cyclohexane offers several advantages including generally high yields, clean reaction profiles, and the formation of chemically stable ether linkages. The reaction's efficiency is attributed to the good leaving group ability of bromide and the unhindered nature of the primary carbon center bearing the bromine, facilitating nucleophilic attack. This synthetic methodology allows for the incorporation of the cyclohexylethyl moiety into various phenols, alcohols, and other hydroxyl-bearing compounds, expanding the structural diversity accessible from this brominated starting material. The resulting ethers often display interesting biological properties, as exemplified by the subsequent transformation of 4-(2-cyclohexylethoxy)benzaldehyde into bioactive compounds in pharmaceutical research.

Classification/InformationDetailsReference
GHS ClassificationSkin Irrit. 2, Eye Irrit. 2A
Hazard StatementsH315, H319
Signal WordWarning
Precautionary StatementsP280, P305+P351+P338, P362, P321, P332+P313, P337+P313
WHMIS ClassificationD2B - Toxic material causing other toxic effects
HMIS RatingsHealth: 1, Fire: 1, Reactivity: 1 (scale 0-4)
Flash Point96°C (204°F)
Storage TemperatureAmbient

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